Saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). By inhibiting DPP-4, saxagliptin enhances the actions of incretin hormones, which in turn improves β-cell function and suppresses glucagon secretion, leading to better glycemic control5. Beyond its primary use in T2DM, recent studies have explored the potential of saxagliptin in various other pathological conditions, revealing its multifaceted applications in the medical field1234678.
Saxagliptin functions by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increase in intact plasma GLP-1 and GIP concentrations augments glucose-dependent insulin secretion and decreases glucagon secretion. This mechanism is glucose-dependent, which minimizes the risk of hypoglycemia510. Additionally, saxagliptin has been shown to exert anti-inflammatory and immunomodulatory effects by modulating various signaling pathways, such as NF-κB and TLR4, and by regulating oxidative stress and apoptosis through the AGEs-RAGE axis13468.
Saxagliptin's primary application is in the treatment of T2DM, where it has been shown to improve glycemic control both as monotherapy and in combination with other oral antidiabetic agents. Clinical trials have demonstrated significant reductions in glycated hemoglobin, fasting, and postprandial glucose concentrations, with a low risk of hypoglycemia and a neutral effect on body weight579.
In a study examining the efficacy of saxagliptin in a streptozotocin-induced rat model of Alzheimer's disease (AD), saxagliptin was found to attenuate amyloid beta (Aβ) burden, tau phosphorylation, and inflammatory markers, while improving memory retention. This suggests that saxagliptin could serve as a disease-modifying agent in the treatment of AD, potentially due to its ability to increase GLP-1 levels, which are known to decrease Aβ peptide and tau phosphorylation2.
Saxagliptin has been documented to mitigate airway inflammation in a mouse model of acute asthma. The study showed that saxagliptin ameliorated inflammatory changes, reduced leukocyte counts, and oxidative stress markers in bronchoalveolar lavage fluid, and modulated TLR4 and NF-κB signaling in lung tissues. These findings indicate that saxagliptin may represent a promising therapeutic agent for acute allergic asthma1.
The protective role of saxagliptin in vascular endothelial cells has been highlighted, where it suppresses the expression of adhesion molecules and cytokines induced by oxidized low-density lipoprotein cholesterol (ox-LDL), thereby mitigating endothelial dysfunction. This suggests potential cardiovascular benefits of saxagliptin independent of its anti-glycemic function4.
Saxagliptin has shown protective effects against diabetic nephropathy by inhibiting caspase 3/PARP-1-dependent nephrocyte apoptosis and suppressing oxidative stress. It also modulates the AGEs-RAGE axis, which is implicated in the pathogenesis of diabetic nephropathy, suggesting its utility in ameliorating renal damage in diabetes68.
In the context of ethanol-induced gastric mucosal injury, saxagliptin has demonstrated protective features by enhancing gastric mucosal autophagy flux and suppressing the NLRP3 inflammasome. These effects are attributed to the activation of the AMPK/mTOR pathway and the suppression of oxidative stress and pro-apoptotic events3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: